molecular formula C22H23ClN6O2 B15153453 6-(4-benzylpiperidin-1-yl)-N~2~-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine

6-(4-benzylpiperidin-1-yl)-N~2~-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B15153453
M. Wt: 438.9 g/mol
InChI Key: UKUQWYLNOURMJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution Reactions: The 4-chlorophenyl and 4-benzylpiperidin-1-yl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biology: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting the activity of these targets, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE
  • 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C22H23ClN6O2/c23-17-6-8-18(9-7-17)25-22-26-20(24)19(29(30)31)21(27-22)28-12-10-16(11-13-28)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H3,24,25,26,27)

InChI Key

UKUQWYLNOURMJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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